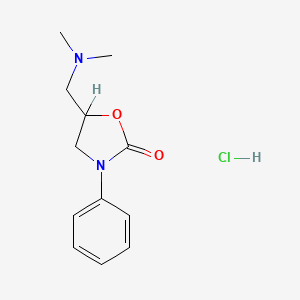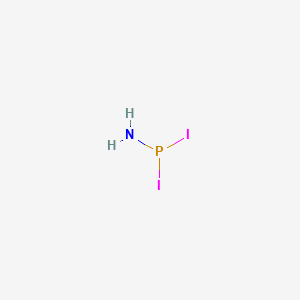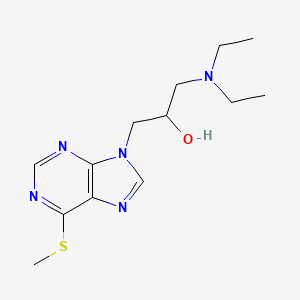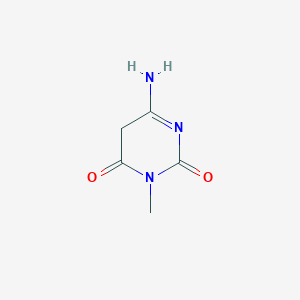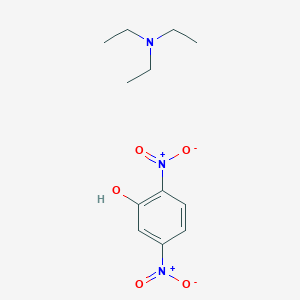![molecular formula C9H10O B14698276 Bicyclo[3.2.2]nona-3,6-dien-2-one CAS No. 31517-33-6](/img/structure/B14698276.png)
Bicyclo[3.2.2]nona-3,6-dien-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[322]nona-3,6-dien-2-one is a bicyclic organic compound with the molecular formula C9H10O It is characterized by a unique structure that includes two fused rings and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
Bicyclo[3.2.2]nona-3,6-dien-2-one can be synthesized through several methods. One notable method involves the Diels-Alder reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene, followed by thermal cycloreversion . This reaction is typically carried out under high-pressure conditions to improve the yield of the Diels-Alder adducts.
Another synthetic route involves the reaction of Mannich base hydrochlorides with ethyl acetoacetate, followed by aldol condensation . This method is advantageous due to its operational simplicity and the ability to build a complex carbon skeleton in a minimal number of steps.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反応の分析
Types of Reactions
Bicyclo[3.2.2]nona-3,6-dien-2-one undergoes various chemical reactions, including:
Diels-Alder Reactions: This compound can act as a dienophile in Diels-Alder reactions with several dienes, leading to the formation of endo-cis adducts.
Pinacol Rearrangement: The compound can undergo pinacol-type rearrangement to form homobarrelenones when treated with p-toluenesulfonic acid in boiling benzene.
Common Reagents and Conditions
Diels-Alder Reactions: Common reagents include dienes such as cyclopentadiene, and the reactions are typically carried out under high-pressure conditions.
Pinacol Rearrangement:
p-Toluenesulfonic acid and boiling benzene are used as reagents and solvents, respectively.Major Products
科学的研究の応用
Bicyclo[3.2.2]nona-3,6-dien-2-one has several applications in scientific research:
作用機序
The mechanism of action of bicyclo[3.2.2]nona-3,6-dien-2-one involves its ability to participate in pericyclic reactions, such as the Diels-Alder reaction. The compound’s unique structure allows it to act as a dienophile, facilitating the formation of complex adducts through cycloaddition reactions . Additionally, its ketone functional group can undergo various transformations, including rearrangements and reductions, contributing to its versatility in organic synthesis .
類似化合物との比較
Similar Compounds
Bicyclo[3.3.1]nona-3,6-dien-2-one: This compound has a similar bicyclic structure but with a different ring fusion pattern.
Homobarrelenone: A derivative formed through the pinacol rearrangement of bicyclo[3.2.2]nona-3,6-dien-2-one.
Uniqueness
This compound is unique due to its specific ring structure and the presence of a ketone functional group. This combination allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic organic chemistry .
特性
CAS番号 |
31517-33-6 |
|---|---|
分子式 |
C9H10O |
分子量 |
134.17 g/mol |
IUPAC名 |
bicyclo[3.2.2]nona-3,6-dien-2-one |
InChI |
InChI=1S/C9H10O/c10-9-6-3-7-1-4-8(9)5-2-7/h1,3-4,6-8H,2,5H2 |
InChIキー |
NADROADAYNFLIJ-UHFFFAOYSA-N |
正規SMILES |
C1CC2C=CC1C=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propanoic acid, 3-[(trimethylsilyl)thio]-, trimethylsilyl ester](/img/structure/B14698193.png)
![[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate](/img/structure/B14698194.png)
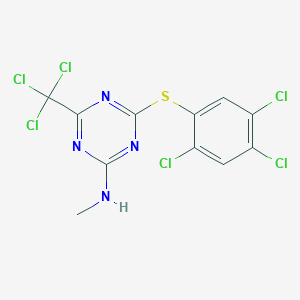
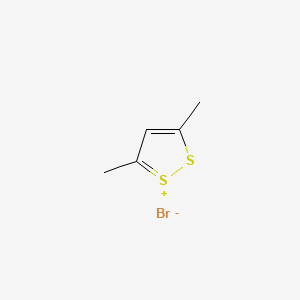
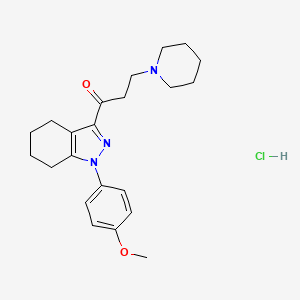
stannane](/img/structure/B14698211.png)
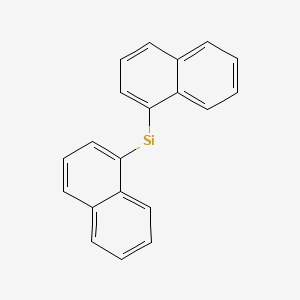

![(16E)-3-hydroxy-10,13-dimethyl-16-(morpholin-4-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B14698243.png)
